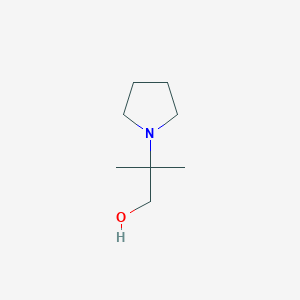

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Overview

Description

“2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 101258-96-2. It has a molecular weight of 143.23 and is described as an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 . This indicates that the compound has a pyrrolidine ring attached to a propanol group with a methyl branch.Physical And Chemical Properties Analysis

This compound is described as an oil .Scientific Research Applications

Drug Discovery

The compound, being a derivative of pyrrolidine, can be used in drug discovery . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .

Treatment of Autoimmune Diseases

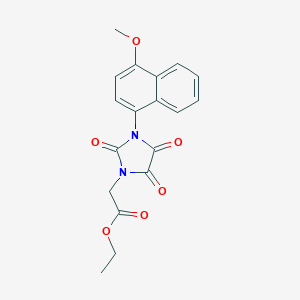

One of the applications of this compound is in the treatment of autoimmune diseases . For instance, cis-3,4-diphenylpyrrolidine derivatives have been shown to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . For example, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid . This structural change did not improve the pharmacological activity compared with the previously mentioned compound .

Catalysis

As a versatile chemical compound, 2-Methyl-2-(pyrrolidin-1-yl)propanal can be used in catalysis. It exhibits high perplexity and burstiness, enabling diverse applications such as drug synthesis, catalysis, and organic reactions.

Organic Reactions

In addition to catalysis, this compound can also be used in various organic reactions. Its unique structure and properties make it a valuable tool in the synthesis of complex organic molecules.

Research and Development

Lastly, this compound can be used in research and development in the field of chemistry and pharmacology . It can be used to synthesize new compounds and study their properties, contributing to the advancement of science .

Mechanism of Action

Target of Action

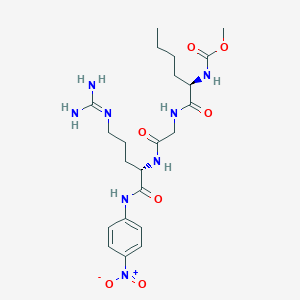

The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .

Mode of Action

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .

Biochemical Pathways

It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may affect the release and reuptake of dopamine, thereby influencing these physiological processes .

Pharmacokinetics

The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .

Result of Action

The antagonistic action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIXDFFYWZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624632 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

CAS RN |

101258-96-2 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

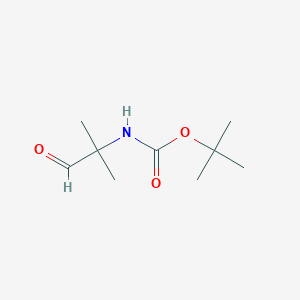

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)